Acetic Anhydride

Acetylation Reaction control Process safety

Acetic anhydride (C4H6O3, MW 102.1 g/mol) is the simplest isolable carboxylic acid anhydride and a cornerstone acetylating agent in organic synthesis and industrial manufacturing. As a colorless liquid with a boiling point of 139.8 °C and density of 1.08 g/cm³ at 20 °C , it serves as the primary acetyl donor for the production of cellulose acetate, aspirin (acetylsalicylic acid), paracetamol, and numerous fine chemical intermediates.

Molecular Formula C4H6O3
C4H6O3
(CH3CO)2O
(CH3CO)2O
Molecular Weight 102.09 g/mol
CAS No. 108-24-7
Cat. No. B6355015
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetic Anhydride
CAS108-24-7
Molecular FormulaC4H6O3
C4H6O3
(CH3CO)2O
(CH3CO)2O
Molecular Weight102.09 g/mol
Structural Identifiers
SMILESCC(=O)OC(=O)C
InChIInChI=1S/C4H6O3/c1-3(5)7-4(2)6/h1-2H3
InChIKeyWFDIJRYMOXRFFG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 ml / 1 l / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySoluble in cold (greater than or equal to 10mg/ml);  Decomposes in hot (NTP, 1992)
1.18 M
In water, 120 g/L at 20 °C
Slowly soluble in water, forming acetic acid
With alcohol forms ethyl acetate;  soluble in chloroform, ether
Soluble in ethanol, benzene;  miscible with ethyl ether;  slightly soluble in carbon tetrachloride
Miscible with ethanol, ether, acetic acid, and ethyl acetate
120 mg/mL at 20 °C
Solubility in water: reaction
12%

Structure & Identifiers


Interactive Chemical Structure Model





Acetic Anhydride Overview


Acetic anhydride (C4H6O3, MW 102.1 g/mol) is the simplest isolable carboxylic acid anhydride and a cornerstone acetylating agent in organic synthesis and industrial manufacturing [1]. As a colorless liquid with a boiling point of 139.8 °C and density of 1.08 g/cm³ at 20 °C , it serves as the primary acetyl donor for the production of cellulose acetate, aspirin (acetylsalicylic acid), paracetamol, and numerous fine chemical intermediates [2]. Unlike its closest structural analogs—acetyl chloride, propionic anhydride, and acetic acid—acetic anhydride occupies a unique position in the reactivity spectrum, offering a balance of sufficient electrophilicity for efficient acetylation while avoiding the excessive reactivity and hazardous handling characteristics of acyl chlorides [3].

Acetylation Suitable for controlled acetylations requiring moderated reactivity and broad solvent compatibility.
Process Supports high-temperature reflux (up to 139 °C) without pressurized vessels, reducing VOC emissions vs. volatile acyl halides.
Equipment Generates acetic acid by-product (weak acid), lowering corrosion risk and waste handling complexity compared to HCl-generating alternatives.

Why Acetic Anhydride Substitution Fails


Generic substitution among acetylating agents fails because reactivity, by-product profiles, and operational handling characteristics diverge substantially across the acetyl donor class. Acetyl chloride is significantly more reactive than acetic anhydride—a property that accelerates reaction rates but also leads to exothermic runaway risks, difficult reaction control, and corrosive HCl by-product generation [1]. Conversely, acetic acid is substantially less reactive than acetic anhydride, often failing to drive acetylation reactions to completion without specialized catalysts or forcing conditions, resulting in lower yields and extended reaction times [2]. Propionic anhydride, while similar in reactivity, introduces a +14 Da mass shift that is analytically distinguishable from native acetylation but may alter the physicochemical and biological properties of the final product [3]. These differences are not academic; they directly impact yield, purity, process safety, waste management costs, and final product specifications. The following evidence establishes precisely where acetic anhydride differs from these alternatives in quantifiable, decision-relevant terms.

Alternative
Why not interchangeable
Operational impact
Acetyl chloride
Excessive reactivity leads to exothermic runaway risk; corrosive HCl by-product damages equipment.
Requires specialized scrubbing and glass-lined reactors; safety and maintenance costs increase substantially.
Propionic anhydride
+14 Da mass shift alters product identity; may change physicochemical and biological properties.
Not a direct substitute for analytical or regulatory filings where mass integrity is required.
Acetic acid
Insufficient reactivity; esterification thermodynamically resisted without forcing conditions.
Leads to low yields and extended reaction times; may require hazardous catalysts to approach practical conversions.

Acetic Anhydride: Comparative Evidence


Milder Acetylation vs. Acetyl Chloride

Acetic anhydride is substantially less reactive than acetyl chloride, enabling more controlled acetylation with reduced side reactions. While acetyl chloride undergoes rapid, often violent reactions due to the excellent leaving group ability of chloride ion, acetic anhydride reacts at a moderated rate that permits better process control and higher net yields in sensitive substrates [1]. The hydrolysis susceptibility difference is also marked: acetyl chloride is more readily hydrolyzed than acetic anhydride under aqueous conditions, which precludes its use in many aqueous-buffered synthetic protocols where acetic anhydride remains viable [2].

Milder acetylation
Class-level inference
Less reactive than acetyl chloride; more stable toward hydrolysis
Supports safer process scale-up review
Verify under specific substrate and aqueous conditions
Acetylation Reaction control Process safety

Para-Selective Anisole Acetylation

In direct comparative studies of Friedel-Crafts acylation, both acetic anhydride and acetyl chloride were evaluated as acetylating agents for anisole under identical heterogeneous catalysis conditions. Both reagents achieved full conversion to exclusively para-substituted acetophenone (p-methoxyacetophenone), demonstrating that acetic anhydride delivers equivalent regioselectivity to acetyl chloride while offering the operational and safety advantages of lower volatility and non-fuming handling [1]. In contrast, bromoacetyl bromide and bromoacetic anhydride yielded ortho-substituted by-products under similar conditions, confirming that the acetyl donors (acetic anhydride and acetyl chloride) provide superior para-selectivity relative to halogenated acyl donors [1].

Para‑selective anisole acylation
Head-to-head
100% para‑selectivity with both acetic anhydride and acetyl chloride
Equivalent regioselectivity to acetyl chloride
Anisole, solid acid catalysts; halogenated analogs give mixed isomers
Friedel-Crafts acylation Regioselectivity Catalysis

Cost Advantage over Acetyl Chloride

A detailed cost analysis for a representative acetylation process (aspirin synthesis from salicylic acid) reveals a substantial economic advantage for acetic anhydride over acetyl chloride. Acetic anhydride is priced at approximately $0.515 per pound, whereas acetyl chloride costs $9.75 per pound—a factor of nearly 19× higher on a per-mass basis [1]. Even accounting for stoichiometric differences (acetic anhydride provides only one acetyl group per molecule while acetyl chloride provides one as well, but acetic anhydride generates acetic acid as a by-product that may require neutralization), the total reactant cost for acetic anhydride was estimated at approximately $430 per batch versus $3,900 for acetyl chloride—a $3,470 (89%) cost reduction [2].

Cost comparison
Cross‑study comparable
Reported batch cost 89% lower than acetyl chloride
Supports procurement cost review
Aspirin synthesis batch estimates; industrial supply pricing
Cost analysis Procurement Industrial economics

Higher Boiling Point vs. Acetyl Chloride

Acetic anhydride exhibits a boiling point of 139.8 °C at atmospheric pressure, compared to only 50.8 °C for acetyl chloride [1]. This 89 °C difference fundamentally alters the operational envelope for acetylation reactions. Acetic anhydride can be refluxed at temperatures exceeding 100 °C, enabling thermally driven reactions to proceed at accelerated rates without resorting to sealed pressure vessels. In contrast, acetyl chloride's low boiling point limits its maximum reaction temperature to ~50-60 °C under ambient reflux, which can severely constrain reaction kinetics and necessitate extended reaction times or alternative heating strategies. Additionally, acetyl chloride's high volatility at room temperature contributes to its fuming behavior and VOC emissions, whereas acetic anhydride remains a non-fuming liquid under standard handling conditions [2].

Boiling point
Cross‑study comparable
139.8 °C (89 °C higher than acetyl chloride)
Enables higher-temperature reflux without pressurization
Atmospheric pressure; reduces VOC emissions vs. low boilers
Physical properties Process engineering Reaction conditions

Cleaner By-Product Over Acetyl Chloride

The by-product of acetylation with acetic anhydride is acetic acid, a weak organic acid (pKa ~4.76) that is miscible with water, readily neutralized with mild bases, and often recoverable or reusable in integrated processes [1]. In contrast, acetylation with acetyl chloride generates stoichiometric hydrochloric acid, a strong mineral acid that is highly corrosive to stainless steel and most common reactor materials, requires specialized scrubbing systems for vapor containment, and demands more expensive and hazardous waste neutralization procedures . This difference translates directly to capital equipment specifications (glass-lined vs. stainless steel reactors), maintenance intervals, and hazardous waste disposal costs. The acetic acid by-product from acetic anhydride can also serve as a co-solvent or be recycled into upstream acetic acid feedstock loops, offering circular economy advantages not available with HCl-generating alternatives [1].

By‑product profile
Class-level inference
Acetic acid (weak acid) vs. HCl (strong, corrosive)
Reduces equipment corrosion and waste handling costs
Based on acid strength and material compatibility
By-product management Corrosion Green chemistry

Higher Reactivity Than Acetic Acid

Theoretical and experimental studies confirm that acetylation with acetic anhydride is thermodynamically favorable and exothermic, whereas esterification with acetic acid is thermodynamically resisted under standard conditions [1]. For glycerol esterification, the reaction with acetic anhydride is significantly exothermal and proceeds spontaneously, while the corresponding reaction with acetic acid requires forcing conditions, extended reaction times, or specialized catalysts to achieve comparable conversions [1]. The leaving group from acetic anhydride (acetate) departs much more readily than the hydroxide leaving group from acetic acid, resulting in faster kinetics and higher yields under identical conditions [2].

Reactivity vs. acetic acid
Class-level inference
Exothermal, favorable acetylation; acetic acid esterification thermodynamically resisted
Drives reaction where acetic acid yields are impractical
DFT calculations; experimental glycerol acetylation
Acetylation efficiency Thermodynamics Reaction driving force

Acetic Anhydride: Optimal Applications


Aspirin & Paracetamol Manufacturing

Acetic anhydride is the reagent of choice for the industrial acetylation of salicylic acid to aspirin (acetylsalicylic acid) and for the N-acetylation of p-aminophenol to paracetamol. The cost advantage over acetyl chloride is decisive: at $0.515/lb versus $9.75/lb, acetic anhydride reduces raw material costs by approximately 89-95% per batch [1]. The acetic acid by-product is easily removed and, unlike HCl from acetyl chloride, does not corrode stainless steel production equipment or require specialized scrubbing [2]. The controlled reactivity of acetic anhydride also minimizes exothermic events during scale-up, a critical safety consideration in pharmaceutical manufacturing.

Cellulose Acetate Production

Acetic anhydride is the essential acetylating agent for converting cellulose to cellulose acetate, a polymer used in cigarette filters, textile fibers, photographic films, and coatings. The process requires stoichiometric acetylation of cellulose hydroxyl groups under controlled conditions with sulfuric acid catalysis [1]. Acetic anhydride's higher boiling point (139.8 °C) allows for elevated reaction temperatures that accelerate acetylation kinetics without the need for pressurized equipment [2]. Substitution with acetyl chloride is impractical due to HCl generation, which would degrade cellulose chains and corrode process equipment, while acetic acid lacks sufficient reactivity to achieve the required degree of substitution.

Friedel-Crafts Acylation of Aromatics

For electrophilic aromatic substitution reactions such as the acetylation of anisole, toluene, and furan, acetic anhydride delivers full conversion to para-substituted products with 100% selectivity under heterogeneous catalysis [1]. A recent green process for furan acylation achieved 88% conversion with 100% selectivity using a Cr-exchanged heteropolyacid catalyst, demonstrating that acetic anhydride is compatible with sustainable, non-chlorinated catalyst systems [2]. The equivalent regioselectivity to acetyl chloride—combined with acetic anhydride's non-fuming, less volatile handling characteristics—makes it the preferred acetyl donor for industrial Friedel-Crafts processes.

Amine & Alcohol Acetylation

Acetic anhydride is the standard acetylating agent for protecting amines and alcohols during multi-step organic syntheses. Its reactivity profile—more active than acetic acid but less vigorous than acetyl chloride—enables selective acetylation without over-reaction or decomposition of sensitive functional groups [1]. Montmorillonite K-10 and KSF clays catalyze highly efficient acetylations of diverse alcohols, phenols, thiols, and amines with acetic anhydride, offering clean work-up, short reaction times, and high yields [2]. This versatility underpins its widespread use in medicinal chemistry, agrochemical synthesis, and specialty polymer production.

Application
Selection Property
Validation Focus
Pharmaceutical intermediate acetylation
Controlled reactivity and lower by-product corrosion
Process safety and cost efficiency review
Polymer hydroxyl group acetylation
High-temperature operational range
Degree of substitution and polymer integrity
Electrophilic aromatic substitution
Para‑selectivity and catalyst compatibility
Regioselectivity and conversion rate
Protecting group installation
Moderate reactivity for functional group tolerance
Yield and selectivity under mild conditions

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